molecular formula C29H56ClNO B12785373 alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride CAS No. 108736-86-3

alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride

Cat. No.: B12785373
CAS No.: 108736-86-3
M. Wt: 470.2 g/mol
InChI Key: YTKMGAXZHISERA-UHFFFAOYSA-N
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Description

Alpha-Hexadecyl-2-(methylamino)tricyclo(3311(sup 3,7))decane-2-ethanol hydrochloride is a synthetic compound with a complex polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclo(3.3.1.1(sup 3,7))decane core: This can be achieved through intramolecular [4+2] cycloaddition reactions of monocyclic polyprenylated acylphloroglucinols.

    Introduction of the hexadecyl group: This step involves alkylation reactions using appropriate alkyl halides under basic conditions.

    Incorporation of the methylamino group: This is typically done through reductive amination reactions using methylamine and suitable reducing agents.

    Final hydrochloride formation: The compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes in the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for treating certain diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride stands out due to its longer hexadecyl chain, which can influence its lipophilicity and biological activity. This structural feature may enhance its interaction with lipid membranes and improve its efficacy in certain applications.

Properties

CAS No.

108736-86-3

Molecular Formula

C29H56ClNO

Molecular Weight

470.2 g/mol

IUPAC Name

1-[2-(methylamino)-2-adamantyl]octadecan-2-ol;hydrochloride

InChI

InChI=1S/C29H55NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(31)23-29(30-2)26-19-24-18-25(21-26)22-27(29)20-24;/h24-28,30-31H,3-23H2,1-2H3;1H

InChI Key

YTKMGAXZHISERA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl

Origin of Product

United States

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